molecular formula C7H9Cl2N3 B2505080 Imidazo[1,2-a]pyridin-2-amine dihydrochloride CAS No. 1263378-17-1

Imidazo[1,2-a]pyridin-2-amine dihydrochloride

Cat. No.: B2505080
CAS No.: 1263378-17-1
M. Wt: 206.07
InChI Key: GIEWYRPIJDREMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been widely studied for its potential therapeutic properties .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-2-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These compounds have been reported to have anti-inflammatory, anticancer, antiviral, antibacterial, antiparasitic, antipyretic, analgesic, and antiapoptotic properties . They also act as GABA and benzodiazepine receptor agonists .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, these derivatives demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported to inhibit the PI3K/Akt/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vitro, it has been reported to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-amine dihydrochloride can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of iodine-mediated oxidative coupling can facilitate the formation of imidazo[1,2-a]pyridine derivatives .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological and chemical properties .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEWYRPIJDREMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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